molecular formula C26H23N3O5 B3018265 Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879623-98-0

Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B3018265
CAS No.: 879623-98-0
M. Wt: 457.486
InChI Key: JKXWNWVMOGJENU-UHFFFAOYSA-N
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Description

Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. Its structure includes:

  • A 3-methylbenzyl group at position 1, enhancing lipophilicity.
  • Amino and methyl substituents at positions 2' and 7', respectively, which may influence hydrogen bonding and steric effects.
  • A methyl ester at position 3', contributing to solubility and reactivity.

Properties

IUPAC Name

methyl 2-amino-7-methyl-1'-[(3-methylphenyl)methyl]-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-14-7-6-8-16(11-14)13-29-18-10-5-4-9-17(18)26(25(29)32)20-19(12-15(2)28-23(20)30)34-22(27)21(26)24(31)33-3/h4-12H,13,27H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXWNWVMOGJENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=C(NC5=O)C)OC(=C4C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound belongs to a class of spiro compounds that are characterized by their unique structure, which often contributes to diverse biological activities. The specific structural features of this compound suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown:

  • Inhibition of Cell Proliferation : Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, derivatives of related structures have demonstrated IC50 values ranging from 0.5 µM to 10 µM against various cancer cell lines such as HCT-116 and MDA-MB-231 .
  • Induction of Apoptosis : Mechanistic investigations revealed that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Quorum Sensing Inhibition : Some derivatives have been identified as quorum sensing inhibitors, which could potentially reduce pathogenicity in bacterial infections .

Case Study 1: Anticancer Efficacy

A study focused on a derivative of the compound demonstrated its efficacy against several cancer cell lines. The results indicated:

  • Cell Line Tested : A549 (lung), HeLa (cervical), and MDA-MB-231 (breast).
  • Results : The derivative exhibited an IC50 value of 0.43 µM against A549 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Another investigation into the compound's mechanism revealed that treatment led to:

  • Caspase Activation : Increased levels of cleaved caspase-9 were observed post-treatment.
  • Bcl-2 Modulation : A decrease in Bcl-2 expression was noted, suggesting a shift towards pro-apoptotic signaling pathways .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to the target compound:

Compound NameActivity TypeIC50 Value (µM)Cell Line Tested
Compound AAntiproliferative0.53HCT-116
Compound BTubulin Inhibitor1.1MDA-MB-231
Compound CApoptosis Inducer0.43A549

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a spiro[indoline-pyrano[3,2-c]pyridine] backbone with several analogs. Key differences lie in substituent groups, which critically alter physicochemical and biological properties:

Compound Name / CAS No. Substituents Key Properties Reference
Target Compound 1-(3-Methylbenzyl), 2'-amino, 7'-methyl, 3'-COOCH₃ Likely moderate lipophilicity; ester group enhances hydrolytic stability -
[CAS 879624-03-0] () 1-(2-Methylpropyl), 2'-amino, 7'-methyl, 3'-COOCH₃ Reduced aromaticity (2-methylpropyl vs. benzyl); potential lower π-π stacking
[CAS 879623-64-0] () 6'-(Pyridin-3-ylmethyl), 1,7'-dimethyl, 3'-COOCH₃ Pyridine substituent introduces basicity; may improve metal coordination
(Z)-5b () 3-Iodo, 2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl hydrazono, 5-methylindolin High melting point (314–316°C); iodine enhances molecular weight/polarity
Key Observations:
  • Electronic Effects : The pyridinylmethyl group in [CAS 879623-64-0] introduces electron-rich aromaticity, which may alter redox behavior compared to the target compound’s benzyl group .
  • Thermal Stability : Analogs with halogen substituents (e.g., 5b and 5c in ) exhibit high melting points (>300°C), suggesting that halogenation enhances crystalline stability .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: Analogs in show characteristic peaks for NH (3200–3400 cm⁻¹), indole C=O (1680–1700 cm⁻¹), and pyrimidine C=N (1600–1650 cm⁻¹). The target compound’s ester C=O (≈1700 cm⁻¹) and amino groups would similarly dominate its IR profile .
  • Mass Spectrometry: Fragmentation patterns (e.g., loss of N₂ or C₇H₇N) observed in analogs suggest that the target compound may undergo similar decomposition pathways, driven by its hydrazono and spirocyclic motifs .

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